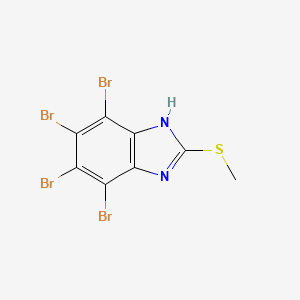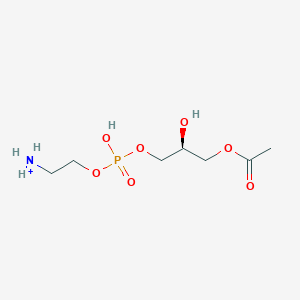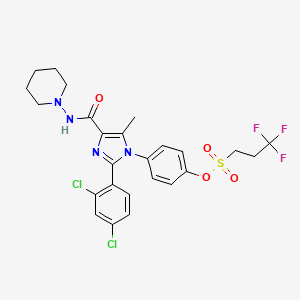
Tris(hydroxyethyl)aminomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(hydroxyethyl)aminomethane, also known as tromethamine, is an organic compound with the molecular formula C₄H₁₁NO₃. It is widely used in biochemistry and molecular biology as a buffering agent due to its ability to maintain a stable pH in solutions. This compound is particularly valuable in the preparation of buffer solutions such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), which are essential for nucleic acid electrophoresis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(hydroxyethyl)aminomethane can be synthesized through a two-step process. Initially, nitromethane reacts with formaldehyde to form tris(hydroxymethyl)nitromethane. This intermediate is then reduced to this compound using hydrogen in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of nitromethane with polyoxymethylene in a concentrated alcohol medium, followed by acidification and reduction with hydrogen in the presence of methylene chloride .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(hydroxyethyl)aminomethane undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form Schiff bases.
Complexation Reactions: It can form complexes with metal ions in solution.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes under mild conditions.
Complexation Reactions: Involve metal ions in aqueous solutions.
Major Products:
Schiff Bases: Formed from condensation reactions with aldehydes.
Metal Complexes: Formed from reactions with metal ions.
Wissenschaftliche Forschungsanwendungen
Tris(hydroxyethyl)aminomethane is extensively used in various scientific research applications:
Biochemistry and Molecular Biology: As a buffering agent in the preparation of buffer solutions like TAE and TBE
Clinical Research: Used in diagnostic assays and as a standard for acid solutions.
Cell Biology: Enhances cell membrane permeability and is used in protein extraction.
Medicine: Employed as an alternative to sodium bicarbonate in the treatment of metabolic acidosis.
Wirkmechanismus
Tris(hydroxyethyl)aminomethane acts as a buffer by maintaining the pH of solutions within a narrow range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. In medical applications, it helps manage metabolic acidosis by binding to hydrogen ions and forming a protonated complex that is excreted in the urine .
Vergleich Mit ähnlichen Verbindungen
Tris(hydroxymethyl)aminomethane Hydrochloride: A derivative used in slightly acidic environments.
Tris(hydroxymethyl)aminomethane Acetate: Another derivative with similar buffering properties.
Uniqueness: Tris(hydroxyethyl)aminomethane is unique due to its optimal pKa of 8.1, making it suitable for maintaining pH within the physiological range (pH 7-9). This property, along with its high solubility in water and stability, makes it an indispensable reagent in biochemical and molecular biology laboratories .
Eigenschaften
CAS-Nummer |
75376-20-4 |
|---|---|
Molekularformel |
C7H17NO3 |
Molekulargewicht |
163.21 g/mol |
IUPAC-Name |
3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |
InChI-Schlüssel |
GKODZWOPPOTFGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(CCO)(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


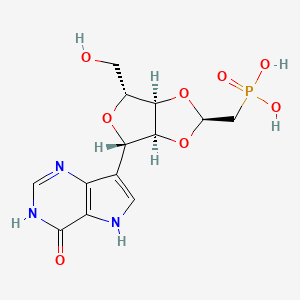
![3-[[(3R,3aR,6S,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide](/img/structure/B10759394.png)
![N-({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-YL}methyl)-D-glutamic acid](/img/structure/B10759399.png)
![2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid](/img/structure/B10759406.png)

![(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759424.png)
![4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide](/img/structure/B10759429.png)
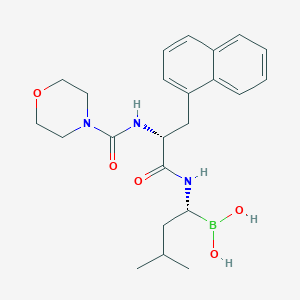
![5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole](/img/structure/B10759440.png)
![2''-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin](/img/structure/B10759445.png)
